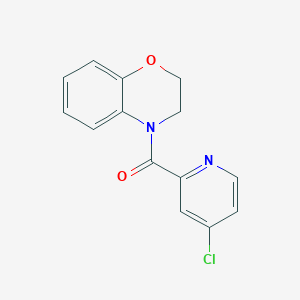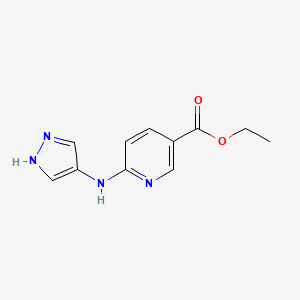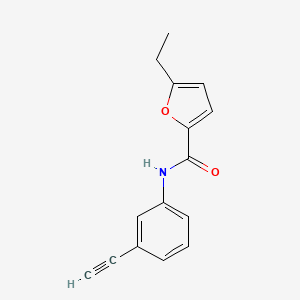![molecular formula C12H12BrNO3 B7558684 N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as BFC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BFC is a furan-based compound that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have several biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases. N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is its relatively low toxicity. N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one limitation of using N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for research on N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide. One area of research could focus on the development of more effective synthesis methods for N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide, which could improve its availability for research and potential therapeutic use. Another area of research could focus on the development of N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide derivatives that have improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide in other areas, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
The synthesis of N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide can be achieved through several methods, including the reaction of 5-bromofurfural with N,N-dimethylformamide dimethyl acetal, followed by treatment with acetic anhydride and sodium acetate. Another method involves the reaction of 5-bromofurfural with N,N-dimethylformamide dimethyl acetal, followed by treatment with acetic anhydride and acetic acid.
Applications De Recherche Scientifique
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has been found to have potential therapeutic applications in several areas of research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has anti-tumor activity and can induce apoptosis in cancer cells. N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-8-10(5-6-16-8)12(15)14(2)7-9-3-4-11(13)17-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYWDONGAQWVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)
![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)